4-(3,5-dimethoxybenzoyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide
Overview
Description
4-(3,5-dimethoxybenzoyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3,5-dimethoxybenzoyl group and a 4-phenyl-1,3-thiazol-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethoxybenzoyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3,5-dimethoxybenzoyl chloride: This is achieved by reacting 3,5-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Preparation of 4-phenyl-1,3-thiazol-2-yl ethylamine: This intermediate is synthesized by reacting 4-phenyl-1,3-thiazole with ethylamine.
Coupling Reaction: The final step involves the coupling of 3,5-dimethoxybenzoyl chloride with 4-phenyl-1,3-thiazol-2-yl ethylamine in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethoxybenzoyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of 4-(3,5-dimethoxybenzyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3,5-dimethoxybenzoyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethoxybenzoyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. For example, the thiazole ring may interact with enzyme active sites, while the benzamide moiety could influence receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethoxybenzoyl)-N-phenylbenzamide: Similar structure but lacks the thiazole ring.
4-(3,5-dimethoxybenzoyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide: Similar structure with a methyl group on the thiazole ring.
Uniqueness
4-(3,5-dimethoxybenzoyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide is unique due to the presence of both the 3,5-dimethoxybenzoyl and 4-phenyl-1,3-thiazol-2-yl ethyl groups
Properties
IUPAC Name |
4-(3,5-dimethoxybenzoyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S/c1-32-22-14-21(15-23(16-22)33-2)26(30)19-8-10-20(11-9-19)27(31)28-13-12-25-29-24(17-34-25)18-6-4-3-5-7-18/h3-11,14-17H,12-13H2,1-2H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTNBXVGXMNUNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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